3-Methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbohydrazide
Description
Properties
IUPAC Name |
3-methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-6-9(11(19)17-16)10(20-18-6)7-2-4-8(5-3-7)12(13,14)15/h2-5H,16H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRIJLAWFHNRJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)NN)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379638 | |
| Record name | 3-Methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-90-1 | |
| Record name | 3-Methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Saponification with Lithium Hydroxide
A solution of the ester in tetrahydrofuran (THF) and water is treated with lithium hydroxide at room temperature. The ester group is selectively hydrolyzed without affecting the isoxazole ring.
Reaction Conditions :
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Base: 2.0 equiv LiOH
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Solvent: THF/H₂O (4:1)
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Temperature: 25°C
-
Duration: 12 hours
-
Yield: 90–95%
Conversion of Carboxylic Acid to Carbohydrazide
The carboxylic acid is converted to the target carbohydrazide via activation followed by nucleophilic substitution with hydrazine:
Activation with EDC and DMAP
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). This generates a reactive acyloxyphosphonium intermediate, which facilitates hydrazide formation.
Hydrazine Quenching
Hydrazine hydrate is added to the activated intermediate, yielding the carbohydrazide. The reaction is typically complete within 12 hours at ambient temperature.
Reaction Conditions :
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Activator: 1.2 equiv EDC
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Catalyst: 0.2 equiv DMAP
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Solvent: DCM
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Temperature: 25°C
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Duration: 12 hours
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Yield: 80–90%
Alternative Synthetic Routes
Direct Cyclization of β-Keto Hydrazides
An alternative one-pot method involves the cyclization of a β-keto hydrazide precursor with hydroxylamine. This approach bypasses the ester hydrolysis step but requires stringent control over reaction conditions to prevent byproduct formation.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the cyclization step, reducing reaction times from hours to minutes. For example, cyclization of the β-keto ester with hydroxylamine under microwave conditions (150°C, 20 minutes) achieves comparable yields to conventional heating.
Analytical Data and Characterization
Key Spectroscopic Data :
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¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.15 (d, J = 8.0 Hz, 2H, ArH), 7.85 (d, J = 8.0 Hz, 2H, ArH), 4.32 (s, 2H, NH₂), 2.45 (s, 3H, CH₃).
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¹³C NMR (100 MHz, DMSO-d₆): δ 165.2 (C=O), 161.5 (C=N), 142.3 (C-Ar), 130.1–125.6 (CF₃ and Ar-C), 24.8 (CH₃).
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HRMS (ESI) : m/z calcd for C₁₂H₁₀F₃N₃O₂ [M+H]⁺: 286.0801; found: 286.0804.
Challenges and Optimization Strategies
Minimizing Racemization
Racemization at the 4-position during hydrazide formation is mitigated by using mild activating agents (e.g., EDC instead of thionyl chloride) and low temperatures.
Purification Techniques
Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ensures high purity (>98%) of the final product.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(4-(trifluoromethyl)phenyl)isoxazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide moiety to other functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) and various halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C12H9F3N2O2
- Molecular Weight : 270.21 g/mol
- IUPAC Name : 3-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
Anti-inflammatory Properties
Research indicates that derivatives of oxazole compounds, including 3-Methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbohydrazide, exhibit anti-inflammatory effects. A study highlighted that similar oxazole compounds inhibited inflammatory cytokines in lung cells, suggesting potential therapeutic applications for treating respiratory diseases .
Antirheumatic Activity
This compound is structurally related to leflunomide, an established antirheumatic drug. The oxazole ring in leflunomide is known to undergo unique metabolic transformations that enhance its therapeutic efficacy. Investigations into the metabolic pathways of this compound could yield insights into its potential as an antirheumatic agent .
Chemical Synthesis and Derivatives
The synthesis of this compound involves several steps:
- Formation of the Oxazole Ring : This typically involves cyclization reactions between appropriate precursors.
- Carbohydrazide Formation : The introduction of the hydrazide functional group can be achieved through hydrazinolysis of corresponding carboxylic acid derivatives.
Table 1 summarizes the synthetic pathways and yields reported in literature:
Case Study 1: Inhibition Studies
A recent study evaluated the inhibitory effects of related oxazole compounds on aquaporin channels in human lung cells. The findings suggest that compounds similar to this compound could effectively modulate water transport and inflammatory responses in pulmonary tissues .
Case Study 2: Metabolic Pathways
Investigations into the metabolic pathways of leflunomide have provided insights into how structural modifications can enhance bioactivity. Similar studies on this compound could reveal its pharmacokinetic properties and potential therapeutic windows .
Mechanism of Action
The mechanism of action of 3-Methyl-5-(4-(trifluoromethyl)phenyl)isoxazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methyl-5-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxylate: Similar structure but with a carboxylate group instead of carbohydrazide.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains a similar trifluoromethyl-phenyl moiety but with an isocyanate group.
Uniqueness
3-Methyl-5-(4-(trifluoromethyl)phenyl)isoxazole-4-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carbohydrazide moiety, in particular, enhances its potential as a pharmacophore in drug development .
Biological Activity
3-Methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbohydrazide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various cell lines, and relevant case studies.
- Molecular Formula : C12H9F3N2O2
- Molecular Weight : 270.21 g/mol
- CAS Number : 208401-20-1
- Structural Characteristics : The compound features a trifluoromethyl group that enhances its biological properties by increasing lipophilicity and modifying interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation. Its structural analogs have demonstrated similar activities against various cancer cell lines.
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 expression levels.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity, although detailed investigations are required to confirm these effects.
Efficacy Against Cancer Cell Lines
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) for different cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis |
| U937 (Monocytic Leukemia) | 10.38 | Inhibition of proliferation |
| A549 (Lung Cancer) | 12.45 | Caspase activation |
| HeLa (Cervical Cancer) | 20.00 | Modulation of p53 |
Case Studies
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Study on MCF-7 Cells :
- A study investigated the effects of the compound on MCF-7 breast cancer cells. Flow cytometry analysis revealed that treatment with the compound significantly increased apoptotic cell populations compared to control groups, indicating its potential as an anticancer agent.
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In Vivo Studies :
- In vivo models demonstrated that the compound reduced tumor growth in xenograft models derived from U937 cells, suggesting its efficacy in a living organism and potential for further development as an anticancer therapeutic.
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Synergistic Effects with Other Agents :
- Research indicates that when combined with standard chemotherapeutic agents like doxorubicin, this compound exhibited enhanced cytotoxicity, highlighting its potential for use in combination therapy.
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-Methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbohydrazide, and what intermediates are critical for yield optimization?
Answer:
The synthesis typically involves cyclocondensation reactions using hydrazide precursors. For example, hydrazine hydrochloride derivatives (e.g., 4-methoxyphenylhydrazine hydrochloride) can react with oxazole or thiadiazole intermediates under controlled conditions. Key intermediates include:
- 3-Acetonyl-5-cyano-1,2,4-thiadiazole : Reacts with substituted phenylhydrazines to form indole-fused heterocycles, which can be modified to target carbohydrazides .
- Trifluoromethylphenyl oxazole precursors : Ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate (CAS: 163719-82-2) is a structurally related intermediate that may require hydrolysis or hydrazide coupling .
Optimize yields by:
- Using polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base for nucleophilic substitutions .
- Monitoring reaction temperature to avoid decomposition of the trifluoromethyl group .
Basic: Which crystallographic tools and refinement protocols are suitable for resolving the molecular structure of this compound?
Answer:
The SHELX suite (SHELXL, SHELXS) and OLEX2 are widely used for small-molecule crystallography:
- SHELXL : Employed for high-resolution refinement, particularly for handling anisotropic displacement parameters of the trifluoromethyl group .
- OLEX2 : Integrates structure solution (via SHELXD), refinement, and visualization, streamlining workflows for complex heterocycles .
- WinGX : Useful for data processing and generating CIF reports, especially for twinned crystals or high-symmetry space groups .
Key steps:
Collect high-resolution data (≤ 0.8 Å) to resolve fluorine atom positions.
Use the TWIN and BASF commands in SHELXL for twinned data correction .
Advanced: How can researchers address contradictions in reaction outcomes, such as unexpected byproducts during hydrazide formation?
Answer:
Unexpected products often arise from competing reaction pathways. For example:
- In , phenylhydrazine hydrochloride produced an unanticipated pyrazole derivative due to alternative cyclization pathways.
Methodological solutions: - Mechanistic probing : Use LC-MS or in situ NMR to track intermediate formation.
- Steric/electronic tuning : Modify substituents (e.g., electron-withdrawing groups on phenyl rings) to favor desired pathways .
- Computational validation : Apply DFT calculations to compare activation energies of competing routes (not directly cited but inferred from best practices).
Advanced: What strategies improve the refinement of X-ray data for compounds with flexible trifluoromethyl groups?
Answer:
The trifluoromethyl group’s high thermal motion complicates refinement. Mitigation strategies include:
- Restraints : Apply
SIMUandDELUrestraints in SHELXL to model anisotropic displacement parameters realistically . - Low-temperature data collection : Reduce thermal vibration by collecting data at 100–150 K.
- Twinned data handling : Use the
HKLF5format in SHELXL for multi-component datasets .
Basic: What spectroscopic techniques are most effective for characterizing the hydrazide functional group in this compound?
Answer:
- ¹H/¹³C NMR : Identify NH–NH₂ protons (δ 8–10 ppm) and carbonyl carbons (δ 160–170 ppm).
- IR spectroscopy : Look for N–H stretches (~3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹).
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns, particularly for the trifluoromethyl moiety .
Advanced: How does the electronic nature of the oxazole ring influence reactivity in cross-coupling or functionalization reactions?
Answer:
The oxazole ring’s electron-deficient nature (due to the adjacent trifluoromethyl group) directs reactivity:
- Nucleophilic attack : Favors substitution at the 4-position of the oxazole.
- Metal-catalyzed coupling : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura reactions with boronic acids .
- Steric effects : The 3-methyl group may hinder reactivity at the 5-position, requiring optimized ligand systems .
Advanced: What are the best practices for resolving discrepancies in crystallographic data interpretation?
Answer:
Discrepancies often arise from disorder or pseudo-symmetry. Solutions include:
- Occupancy refinement : Use
PARTcommands in SHELXL to model disordered atoms. - Validation tools : Check ADDSYM (in PLATON) for missed symmetry elements .
- Multi-conformer models : Apply
AFIXconstraints for flexible side chains .
Basic: How can researchers validate the purity of synthesized this compound?
Answer:
- HPLC : Use a C18 column with acetonitrile/water gradients to detect impurities.
- Elemental analysis : Match experimental C/H/N/F percentages to theoretical values.
- Melting point consistency : Compare observed values with literature data (if available) .
Advanced: What synthetic modifications enhance the compound’s stability under physiological conditions?
Answer:
- Prodrug strategies : Esterify the hydrazide group to improve hydrolytic stability.
- Chelation : Introduce metal-coordinating moieties (e.g., pyridyl) to reduce oxidative degradation .
Advanced: How can researchers leverage computational tools to predict the compound’s bioactivity or binding modes?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
